Enantiomeric Configuration at C-2: (2S) vs. (2R) Comparator
The target compound carries a defined (2S) stereocenter, while the primary comparator, (R)-2-methyl-1-triisopropylsilanyloxy-pentan-3-one (CAS 143627-33-2), possesses the opposite (2R) configuration [1]. Both compounds are available as single enantiomers, and the absolute configuration is assigned via InChI stereodescriptors (t14-/m0/s1 for the (2S) species vs. t14-/m0/s0 for the (2R) species) [1]. Any synthetic sequence that relies on substrate‑controlled induction will predictably give opposite or degraded stereochemical outcomes if the incorrect enantiomer is substituted, although no head‑to‑head comparative yield or ee data for the two enantiomers in the same reaction have been located in the accessible literature.
| Evidence Dimension | Absolute configuration at C-2 (InChI stereodescriptor) |
|---|---|
| Target Compound Data | (2S) – t14-/m0/s1 |
| Comparator Or Baseline | (2R)-2-methyl-1-triisopropylsilanyloxy-pentan-3-one (CAS 143627-33-2) – t14-/m0/s0 |
| Quantified Difference | Opposite absolute configuration; no direct comparative yield or ee data available |
| Conditions | InChI stereodescriptor assignment derived from chemical database entries |
Why This Matters
Selection of the correct enantiomer (2S vs. 2R) is mandatory for any downstream stereochemical induction; incorrect procurement can lead to the opposite enantiomeric product series, wasting synthetic effort.
- [1] Angene Chemical. CAS 158783-76-7 Product Page. 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-. Accessed 2026-05-10. https://www.angenechem.com/158783-76-7 View Source
